

7-Hydroxyflavanone: A Potent Inhibitor of Cytochrome P450 1A1

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Compound of Interest

Compound Name: 7-Hydroxyflavanone

Cat. No.: B191499

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Hydroxyflavanone, a naturally occurring flavonoid, has emerged as a significant subject of interest within the scientific community, particularly for its potent inhibitory effects on Cytochrome P450 1A1 (CYP1A1). This enzyme plays a critical role in the metabolism of xenobiotics, including procarcinogens, and its inhibition is a key strategy in cancer chemoprevention and mitigating drug-drug interactions. This technical guide provides a comprehensive overview of **7-hydroxyflavanone** as a CYP1A1 inhibitor, detailing its inhibitory profile, the underlying signaling pathways, and the experimental protocols used for its characterization.

Quantitative Inhibition Data

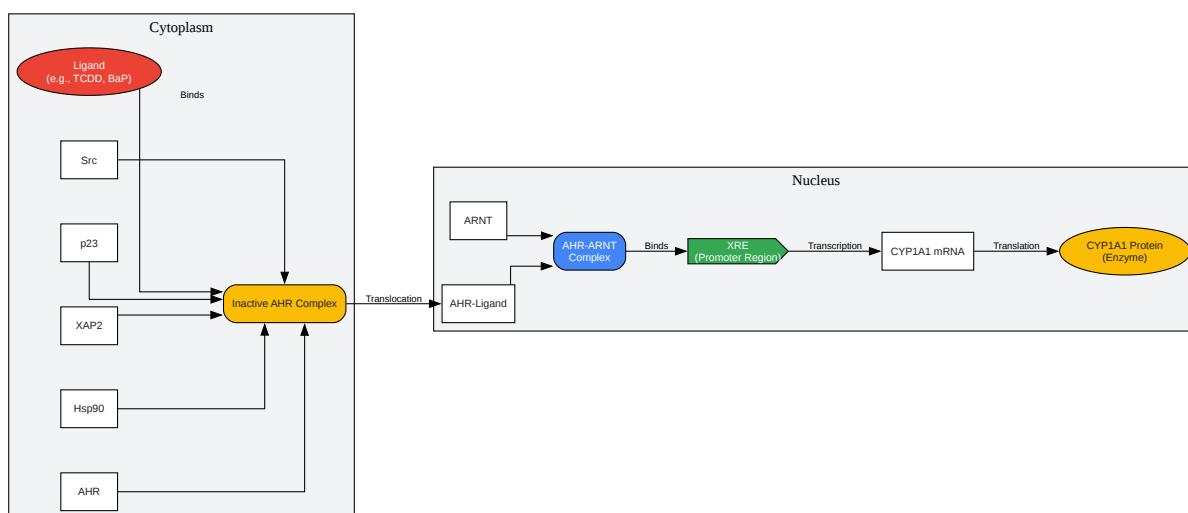
The inhibitory potency of **7-hydroxyflavanone** against CYP1A1 has been quantified in several studies. The following tables summarize the key inhibition parameters, providing a clear comparison of its efficacy.

Inhibitor	Enzyme	IC50 (μM)	Reference
7-Hydroxyflavanone	Human CYP1A1	< 0.1	[1]
Flavone	Human CYP1A1	0.14	[1]
3-Hydroxyflavone	Human CYP1A1	< 0.1	[1]
5-Hydroxyflavone	Human CYP1A1	< 0.1	[1]
3,7-Dihydroxyflavone	Human CYP1A1	< 0.1	[1]

Inhibitor	Enzyme	Ki (μM)	Mode of Inhibition	Selectivity	Reference
7-Hydroxyflavanone	Human CYP1A1	0.015	Competitive	6-fold for CYP1A1 over CYP1A2	[1][2]

Signaling Pathway: Aryl Hydrocarbon Receptor (AHR) Pathway

The expression of CYP1A1 is primarily regulated by the aryl hydrocarbon receptor (AHR) signaling pathway.[3][4] Understanding this pathway is crucial for contextualizing the mechanism of CYP1A1 inhibition. In its inactive state, the AHR resides in the cytoplasm in a complex with other proteins. Upon binding of a ligand, such as a polycyclic aromatic hydrocarbon, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of target genes, including CYP1A1, thereby inducing their transcription.[5] Flavonoids, including **7-hydroxyflavanone**, can modulate this pathway, acting as either agonists or antagonists.[6]



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AHR Signaling Pathway for CYP1A1 Induction.

Experimental Protocols

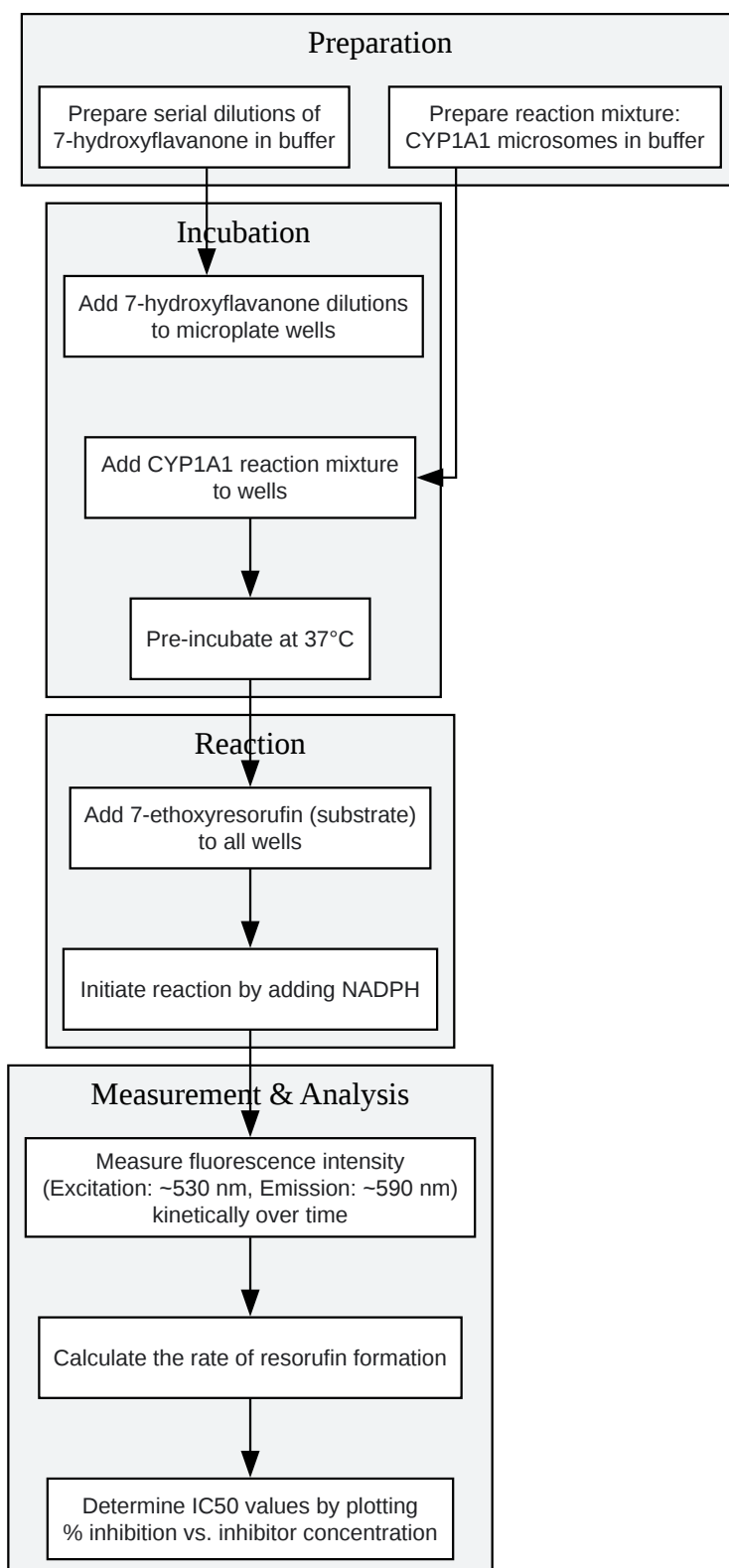
The inhibitory activity of **7-hydroxyflavanone** on CYP1A1 is typically determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay.^{[7][8]} This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.

EROD Assay Protocol

1. Reagents and Materials:

- Human recombinant CYP1A1 microsomes
- 7-Ethoxyresorufin (substrate)
- Resorufin (standard)
- NADPH (cofactor)
- Potassium phosphate buffer (pH 7.4)
- 96-well microplates (black, clear bottom)
- Fluorescence microplate reader

2. Procedure: A detailed workflow for a typical EROD assay is presented below. The assay involves pre-incubation of the enzyme with the inhibitor, followed by the addition of the substrate to initiate the reaction. The reaction is started by the addition of NADPH and the fluorescence of the product is measured over time.



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